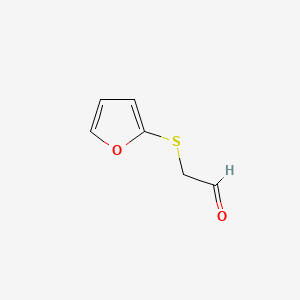

Acetaldehyde, (2-furanylthio)-

Description

Contextualization within Organosulfur and Furan (B31954) Chemical Landscapes

Acetaldehyde (B116499), (2-furanylthio)- is a molecule that brings together two important classes of organic compounds: organosulfur compounds and furans. Organosulfur compounds, characterized by carbon-sulfur bonds, are known for their diverse chemical reactivity and presence in numerous biologically active molecules and materials. The sulfur atom in Acetaldehyde, (2-furanylthio)- introduces specific electronic and steric properties that influence its reactivity and potential applications.

Strategic Positioning of Acetaldehyde, (2-furanylthio)- in Contemporary Organic Chemistry

In contemporary organic chemistry, there is a continuous search for versatile building blocks that can be used to construct complex molecular architectures. Acetaldehyde, (2-furanylthio)- is strategically positioned as such a building block due to the presence of multiple reactive sites. The aldehyde functional group is a classic electrophile, readily participating in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductions to form alcohols. wikipedia.org

The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents. wikipedia.org Furthermore, the sulfur atom can be oxidized to sulfoxides and sulfones, thereby modulating the electronic properties and reactivity of the entire molecule. This multifunctional nature allows chemists to utilize Acetaldehyde, (2-furanylthio)- as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules. Its unique combination of functional groups offers a strategic advantage in the design of novel synthetic routes and the creation of diverse chemical libraries for drug discovery and materials science.

Scope and Academic Significance of Research on Acetaldehyde, (2-furanylthio)-

The academic significance of research on Acetaldehyde, (2-furanylthio)- lies in its potential to contribute to fundamental understanding and practical applications in several areas of chemistry. Investigations into its synthesis and reactivity expand the toolbox of synthetic organic chemists, offering new methods for the construction of complex molecules. ontosight.ai The study of its chemical properties provides insights into the interplay of different functional groups within a single molecule and how they influence each other's reactivity.

From a practical standpoint, the exploration of Acetaldehyde, (2-furanylthio)- and its derivatives is significant for the discovery of new compounds with potential biological activity. Furan and organosulfur moieties are present in many known pharmacologically active agents, and their combination in this molecule makes it an interesting candidate for medicinal chemistry research. ontosight.aifrontiersin.org Furthermore, the unique structural features of Acetaldehyde, (2-furanylthio)- may lead to the development of novel materials with specific optical or electronic properties. The ongoing research into this compound contributes to the broader fields of heterocyclic and medicinal chemistry, with the potential to uncover new scientific principles and practical applications. ontosight.ai

Table 1: Chemical and Physical Properties of Acetaldehyde, (2-furanylthio)-

| Property | Value |

| IUPAC Name | 2-(furan-2-ylsulfanyl)acetaldehyde |

| Molecular Formula | C₆H₆O₂S |

| Molecular Weight | 142.18 g/mol |

| CAS Number | 68922-05-4 |

| InChI | InChI=1S/C6H6O2S/c7-3-5-9-6-2-1-4-8-6/h1-4H,5H2 |

| InChIKey | GVJSZSKAOYMXAT-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)SCC=O |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

68922-05-4 |

|---|---|

Molecular Formula |

C6H6O2S |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

2-(furan-2-ylsulfanyl)acetaldehyde |

InChI |

InChI=1S/C6H6O2S/c7-3-5-9-6-2-1-4-8-6/h1-4H,5H2 |

InChI Key |

GVJSZSKAOYMXAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)SCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetaldehyde, 2 Furanylthio and Its Structural Analogues

Development of Novel Synthetic Pathways to Acetaldehyde (B116499), (2-furanylthio)-

The creation of Acetaldehyde, (2-furanylthio)- can be approached by dissecting the molecule into its two primary components: the "acetaldehyde" moiety and the "(2-furanylthio)-" moiety. Advanced synthetic routes focus on the efficient and controlled assembly of these two building blocks. A common strategy involves the nucleophilic substitution reaction between a 2-furanthiolate salt and a 2-haloacetaldehyde or its equivalent.

Exploitation of Precursors for the Acetaldehyde Moiety

The inherent reactivity and propensity of acetaldehyde to self-condense or polymerize make its direct use in synthesis problematic. Consequently, chemists have developed a range of synthetic equivalents or "precursors" that can generate the acetaldehyde moiety in situ or provide a masked aldehyde function that can be revealed at a later stage.

Handling issues associated with acetaldehyde can be circumvented by using synthetic equivalents. researchgate.net Paraldehyde, a cyclic trimer of acetaldehyde, can serve as a precursor, releasing the monomer upon acid catalysis. researchgate.net However, this approach can require high catalyst loadings. researchgate.net More sophisticated precursors offer greater control. Vinyloxytrialkylsilanes, for example, act as enol ether equivalents of acetaldehyde and can react with electrophiles. acs.org A particularly useful and stable precursor is aminoacetaldehyde dimethyl acetal (B89532), which provides a protected aldehyde that can be deprotected under acidic conditions after the key bond-forming steps are complete. science.gov For reactions requiring an electrophilic acetaldehyde partner, 2-haloacetaldehydes (e.g., 2-bromoacetaldehyde) or their more stable acetal derivatives are commonly employed. researchgate.net The reaction kinetics of acetaldehyde with halogens like chlorine have been studied, indicating a stepwise substitution on the α-carbon, which is fundamental to preparing these halo-precursors. nih.gov

Table 1: Comparison of Acetaldehyde Precursors

| Precursor | Structure | Key Features | Typical Application |

| Paraldehyde | Cyclic trimer | Inexpensive; releases acetaldehyde in situ with acid. researchgate.net | Michael additions researchgate.net |

| Vinyloxytriethylsilane | CH2=CHOSiEt3 | Stable enol ether; good for forming C-C bonds. acs.org | Carbapenem synthesis acs.org |

| Aminoacetaldehyde dimethyl acetal | H2NCH2CH(OCH3)2 | Stable, protected aldehyde with an amino handle for functionalization. science.gov | Oxyenamide synthesis science.gov |

| 2-Bromoacetaldehyde dimethyl acetal | BrCH2CH(OCH3)2 | Electrophilic precursor; acetal protects the aldehyde during substitution. | Feist–Bénary furan (B31954) synthesis researchgate.net |

Design of Routes for the (2-furanylthio)- Moiety Installation

The installation of the (2-furanylthio)- group hinges on the availability and reactivity of 2-furanthiol. This thiol can be synthesized through various methods, though its stability can be a concern. nih.gov A primary route for installing this moiety is through the reaction of 2-furanthiol with a suitable electrophile. For instance, reacting 2-furanthiol or its more reactive isomer, 2-furanmethanethiol, with an acyl chloride in the presence of a base like pyridine (B92270) yields the corresponding thioester. mdpi.com

A direct approach to forming the C-S bond in Acetaldehyde, (2-furanylthio)- is the S-alkylation of 2-furanthiol with a 2-haloacetaldehyde derivative, such as 2-bromoacetaldehyde dimethyl acetal. The thiol is typically deprotonated with a non-nucleophilic base to form the thiolate, which then acts as a potent nucleophile to displace the halide in an SN2 reaction. The acetal protecting group can then be hydrolyzed under mild acidic conditions to reveal the final aldehyde.

Catalytic Approaches in Acetaldehyde, (2-furanylthio)- Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both organocatalysis and transition-metal catalysis offer powerful tools for the synthesis of thioethers and related compounds.

Organocatalysis, which uses small organic molecules to accelerate reactions, provides a metal-free alternative for C-S bond formation. A highly effective strategy for synthesizing α-thio-aldehydes is the direct enantioselective α-sulfenylation of an aldehyde. organic-chemistry.org This reaction proceeds through an enamine intermediate, formed between the aldehyde and a chiral secondary amine catalyst (e.g., a prolinol derivative). acs.org This nucleophilic enamine then attacks an electrophilic sulfur source.

For the synthesis of Acetaldehyde, (2-furanylthio)-, this would involve the reaction of acetaldehyde (or a precursor) with a catalyst to form the enamine, followed by reaction with an electrophilic reagent like N-(2-furanylthio)phthalimide or N-(2-furanylthio)succinimide. beilstein-journals.org While the direct use of these specific reagents is not widely documented, the methodology using other N-(arylthio)imides is well-established for the α-sulfenylation of aldehydes and ketones with high efficiency. beilstein-journals.org This approach is notable for its ability to create chiral centers with high enantioselectivity. organic-chemistry.org

Table 2: Organocatalytic α-Sulfenylation of Aldehydes

| Aldehyde | Sulfenylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (%) | Reference |

| Isovaleraldehyde | 1-(Benzylsulfanyl)-1,2,4-triazole | (S)-2-(Trifluoromethyl(diphenyl)methyl)pyrrolidine | 90 | 98 | organic-chemistry.org |

| Propanal | N-(Phenylthio)phthalimide | Pyrrolidine trifluoromethanesulfonamide | 85 | N/A (Racemic) | beilstein-journals.org |

| Hexanal | N-(Phenylthio)succinimide | (S)-α,α-Diphenylprolinol | 92 | 96 | acs.org |

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-S bonds. thermofisher.com Palladium and nickel catalysts are particularly effective for the thioetherification of aryl halides with thiols (Buchwald-Hartwig amination-type C-S coupling). researchgate.net In a potential synthesis of Acetaldehyde, (2-furanylthio)-, a coupling reaction could be envisioned between 2-halofuran and a protected mercaptoacetaldehyde (B1617137) equivalent.

Alternatively, and perhaps more directly, a palladium- or nickel-catalyzed coupling of 2-furanthiol with a haloacetaldehyde derivative would be highly effective. researchgate.net Nickel-catalyzed methods have been developed that efficiently couple a wide range of aryl halides, including chlorides, with various thiols. researchgate.net Another powerful approach is the transition metal-catalyzed carbonylative coupling of organic halides with thiols, which directly yields thioesters. chemrevlett.com For example, a palladium-catalyzed reaction of an aryl iodide, carbon monoxide, and a thiol can produce the corresponding thioester in high yield. chemrevlett.com

Stereoselective Synthesis of Chiral Acetaldehyde, (2-furanylthio)- Enantiomers

The carbon atom alpha to the aldehyde group in Acetaldehyde, (2-furanylthio)- is a stereocenter. The development of methods to control the stereochemistry at this position is a significant goal, leading to the synthesis of single enantiomers. Asymmetric organocatalysis provides the most direct and powerful route to achieve this.

The organocatalytic α-sulfenylation of aldehydes, as described in section 2.1.3.1, is inherently stereoselective when a chiral catalyst is used. organic-chemistry.orgacs.org The use of sterically demanding α,α-diarylprolinol silyl (B83357) ether catalysts has become a general and highly effective strategy for the α-functionalization of aldehydes. acs.org In this process, the catalyst controls the facial selectivity of the enamine's attack on the electrophilic sulfur reagent. The bulky diaryl groups of the catalyst effectively shield one face of the enamine intermediate, directing the incoming electrophile to the opposite face and thereby establishing the stereocenter with high levels of enantiomeric excess. acs.org This method has been successfully applied to C-S bond formation, affording optically active α-sulfenylated aldehydes in high yields and with excellent enantioselectivities, often exceeding 95% ee. organic-chemistry.orgacs.org

Functionalization and Derivatization Strategies for Acetaldehyde, (2-furanylthio)-

The presence of three reactive sites on Acetaldehyde, (2-furanylthio)- allows for a diverse range of chemical transformations. The key to its synthetic utility lies in the ability to selectively modify one functional group while leaving the others intact. Methodologies for the selective functionalization of the aldehyde, the furan ring, and the thioether are discussed below.

Transformations of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle susceptible to electrophilic attack and various metal-catalyzed transformations. The 2-thioether substituent significantly influences the regioselectivity of these reactions.

Electrophilic aromatic substitution on 2-substituted furans preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible site. ksu.edu.saonlineorganicchemistrytutor.com Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS), which would selectively install a bromine atom at the 5-position of the furan ring in Acetaldehyde, (2-furanylthio)-. acs.org This halogenated intermediate is then a versatile precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds.

Metal-catalyzed C-H functionalization offers a direct route to modify the furan ring without pre-functionalization. Palladium catalysis, in particular, has been used for the direct arylation of furans. nih.govbeilstein-journals.org The regioselectivity can be controlled by the choice of ligands and reaction conditions. While C2 is often the most reactive site in unsubstituted furan, the presence of the C2-thioether group in Acetaldehyde, (2-furanylthio)- would direct functionalization to other positions, primarily C5. nih.gov Gold-catalyzed reactions have also been developed for the regioselective alkynylation of furans. epfl.ch

The furan ring can also undergo oxidative ring-opening . Treatment of 2-substituted furans with reagents like NBS in an aqueous solvent mixture can lead to the formation of 4-oxo-2-enoic acids, providing a pathway to linear, highly functionalized structures from the cyclic precursor. acs.orgresearchgate.net

| Transformation | Reagents & Conditions | Product Site | Key Features |

| Electrophilic Bromination | NBS, THF, low temp | C5-position | Highly regioselective for the open α-position on the furan ring. acs.org |

| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand, base | C5-position | Direct formation of C-C bonds, regioselectivity influenced by the C2-substituent. nih.gov |

| Oxidative Ring Opening | NBS, Acetone/H₂O | Furan Ring | Converts the furan into a linear 4-oxo-2-enoic acid derivative. acs.org |

Derivatization of the Thioether Linkage

The thioether sulfur atom is a versatile functional group that can be selectively oxidized or used as an internal directing group for C-H activation.

Selective oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone is a common and powerful transformation. jchemrev.com The degree of oxidation can be controlled by the choice of oxidant and stoichiometry. Using one equivalent of a mild oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) typically yields the sulfoxide. lookchem.com Employing an excess of the oxidant or stronger conditions leads to the formation of the sulfone. researchgate.net These oxidations are generally chemoselective and would not affect the aldehyde or furan ring under controlled conditions. rsc.org Electrochemical methods in continuous-flow microreactors also provide a green and highly selective means of achieving this transformation, where the product (sulfoxide or sulfone) can be selected simply by tuning the applied voltage. rsc.org

The thioether group can also act as a directing group in transition-metal-catalyzed C-H functionalization. rsc.org The sulfur atom can coordinate to a metal center (e.g., rhodium or palladium) and direct the activation of a nearby C-H bond. nih.govresearchgate.net In the case of Acetaldehyde, (2-furanylthio)-, the thioether could direct the functionalization of the furan ring at the C3 position, a position that is typically difficult to access via classical electrophilic substitution. This strategy provides a complementary method for derivatizing the furan core. researchgate.netacs.org

| Transformation | Reagents & Conditions | Product | Key Features |

| Oxidation to Sulfoxide | 1 equiv. m-CPBA or H₂O₂ | (2-Furanylsulfinyl)acetaldehyde | Controlled, chemoselective oxidation. lookchem.com |

| Oxidation to Sulfone | >2 equiv. m-CPBA or H₂O₂ | (2-Furanylsulfonyl)acetaldehyde | Complete oxidation; sulfones are valuable synthetic intermediates. researchgate.net |

| C-H Activation Directing Group | Rh(III) or Pd(II) catalyst, oxidant | C3-functionalized furan | Enables functionalization at the otherwise less reactive C3-position of the furan ring. researchgate.net |

Synthesis of Acetaldehyde, (2-furanylthio)- Conjugates for Advanced Chemical Systems

The synthesis of conjugates is essential for applying the unique properties of a core molecule within larger, functional systems such as pharmaceuticals, materials, or biological probes. For Acetaldehyde, (2-furanylthio)-, the aldehyde group is the most convenient handle for conjugation.

As previously mentioned, hydrazone ligation is a premier method for creating stable conjugates. wikipedia.org This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. nih.gov By reacting Acetaldehyde, (2-furanylthio)- with a molecule containing a hydrazine (B178648) or aminooxy moiety, a stable conjugate is formed. This strategy has been widely used to attach small molecules to antibodies to create antibody-drug conjugates (ADCs) or to functionalize polymers. wikipedia.orgbohrium.com

Similarly, reductive amination provides a route to form stable amine-linked conjugates. This method is robust and allows for the coupling of the aldehyde to any primary or secondary amine, forming a resilient C-N single bond. acs.orgenamine.net The resulting secondary or tertiary amine may also introduce new physicochemical properties or serve as a site for further functionalization.

Chemo- and Regioselectivity in Acetaldehyde, (2-furanylthio)- Syntheses

Achieving selectivity is the paramount challenge when working with a polyfunctional molecule like Acetaldehyde, (2-furanylthio)-. The outcome of a reaction—determining which functional group reacts and at which position—is dictated by a careful interplay of substrate electronics, sterics, and, most importantly, the nature of the chosen reagents and catalysts.

Control of Reaction Outcomes through Reagent Design

The design and selection of reagents are critical for directing reactivity towards a specific site on the molecule.

For targeting the aldehyde , the key is to use reagents that are reactive towards carbonyls but inert to electron-rich furans and nucleophilic thioethers. For example, the use of NaBH(OAc)₃ for reductive amination is ideal because it is a mild hydride donor that selectively reduces the protonated imine intermediate, which is more electrophilic than the starting aldehyde, thus preventing over-reduction or reaction with other parts of the molecule. acs.org

For targeting the furan ring , selectivity is achieved by leveraging the ring's inherent electronic properties or by using sophisticated catalytic systems. In electrophilic substitution, the 2-thioether group deactivates the ring slightly compared to furan itself but strongly directs incoming electrophiles to the C5 position. ksu.edu.sa In metal-catalyzed C-H functionalization, the ligand bound to the metal center is paramount. For instance, in palladium-catalyzed arylations, specific phosphine (B1218219) ligands can control whether the catalyst engages in a concerted metalation-deprotonation pathway and can fine-tune the steric environment to favor one C-H bond over another, thereby ensuring high regioselectivity. nih.gov

For targeting the thioether , selectivity between sulfoxide and sulfone is a classic example of reagent control. Using a stoichiometric amount (1.0-1.1 equivalents) of an oxidant like m-CPBA at low temperatures allows for the clean formation of the sulfoxide. lookchem.com Driving the reaction to the sulfone requires excess oxidant and often higher temperatures. researchgate.net Furthermore, the thioether can be used to direct reactions. Rhodium catalysts, for example, have a high affinity for the soft sulfur donor and can be used to direct C-H activation to the C3 position of the furan ring, a transformation not easily achieved by other means. researchgate.net

This level of control, achieved through judicious reagent and catalyst design, allows chemists to unlock the full synthetic potential of Acetaldehyde, (2-furanylthio)-, enabling its use as a versatile scaffold for the construction of complex and functional molecules. The principles governing these selective transformations are broadly applicable across the field of organic synthesis.

Directed Syntheses for Specific Acetaldehyde, (2-furanylthio)- Isomers

The directed synthesis of specific stereoisomers of Acetaldehyde, (2-furanylthio)- presents a significant challenge in synthetic organic chemistry. The presence of a chiral center at the α-carbon to the aldehyde group necessitates the use of advanced asymmetric synthetic methodologies to achieve high enantioselectivity. While specific literature detailing the synthesis of (R)- or (S)-Acetaldehyde, (2-furanylthio)- is not extensively available, established methods for the enantioselective α-sulfenylation of aldehydes provide a strong foundation for their preparation. These methods primarily revolve around the use of organocatalysis and, more recently, electrochemical approaches.

The core strategy for the asymmetric synthesis of α-sulfenylated aldehydes involves the reaction of an aldehyde with a suitable sulfur electrophile or a thiol in the presence of a chiral catalyst. The catalyst, typically a chiral amine, forms a transient chiral enamine with the aldehyde. This enamine then reacts with the sulfur source, and the facial bias imposed by the chiral catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

A prominent and well-established method is the organocatalytic α-sulfenylation of aldehydes using electrophilic sulfur sources. organic-chemistry.orgacs.orgrsc.org Pioneering work in this area has demonstrated that chiral secondary amines, such as derivatives of proline, can effectively catalyze the enantioselective α-sulfenylation of a wide range of aldehydes. organic-chemistry.org In this approach, an aldehyde is reacted with a sulfenylating agent, for instance, an N-(arylthio)succinimide or a similar electrophilic sulfur compound, in the presence of a catalytic amount of a chiral amine. The choice of catalyst, solvent, and the electrophilic sulfur source is crucial for achieving high yields and enantioselectivities. For the synthesis of Acetaldehyde, (2-furanylthio)-, this would involve the use of an electrophilic reagent containing the 2-furanylthio moiety.

More recent advancements have introduced electrochemical methods for the direct asymmetric α-sulfenylation of aldehydes with thiols. rsc.orgrsc.org This approach merges electrochemistry with organocatalysis, offering a sustainable and efficient route to chiral α-sulfenylated aldehydes. rsc.org In a typical setup, an undivided electrochemical cell is used where the reaction between an aldehyde and a thiol, such as 2-mercaptofuran, is mediated by a chiral amine catalyst and an electrolyte. This method avoids the need for pre-functionalized electrophilic sulfur reagents and often proceeds under mild conditions. rsc.orgrsc.org

Another potential, albeit less direct, route involves the asymmetric synthesis of chiral α-hydroxy aldehydes followed by a substitution reaction with a thiol. The asymmetric epoxidation of aldehydes can produce chiral epoxides, which can then be opened by a nucleophile. msu.eduorganic-chemistry.orgbeilstein-journals.org Alternatively, asymmetric α-hydroxylation of aldehydes can provide the chiral α-hydroxy aldehyde precursor. Subsequent conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with 2-mercaptofuran under conditions that proceed with inversion of configuration (SN2), could yield the desired enantiomer of Acetaldehyde, (2-furanylthio)-. beilstein-journals.orgorganic-chemistry.org

The following table summarizes representative results for the organocatalytic α-sulfenylation of aldehydes with various thiols, which can be considered analogous to the synthesis of the target compound. The data is based on findings from the cited literature for similar substrates, providing an expected range of efficacy for the synthesis of Acetaldehyde, (2-furanylthio)- isomers.

| Catalyst | Aldehyde Substrate | Thiol/Sulfur Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Diphenylprolinol silyl ether | Propanal | N-(Phenylthio)phthalimide | Toluene | 85 | 95 | acs.org |

| (S)-2-(Trifluoromethyl)pyrrolidine | Butanal | N-(Benzylthio)succinimide | CH2Cl2 | 90 | 92 | organic-chemistry.org |

| Chiral Thiourea Catalyst | Hexanal | Thiophenol | Dichloromethane | 88 | 96 | nih.gov |

| Iodine (mediator) / Chiral Amine | Isovaleraldehyde | 4-Methoxythiophenol | Acetonitrile/Water | 75 | 91 | rsc.orgrsc.org |

These methodologies demonstrate the feasibility of producing specific isomers of Acetaldehyde, (2-furanylthio)- with high enantiopurity. The choice of the specific synthetic route would depend on factors such as the availability of starting materials, desired scale of the reaction, and the required level of stereochemical purity.

Mechanistic Investigations of Acetaldehyde, 2 Furanylthio Reactivity

Reaction Kinetics and Thermodynamics of Acetaldehyde (B116499), (2-furanylthio)- Transformations

Experimental Determination of Rate Laws and Activation Parameters

No published studies were found that experimentally determine the rate laws or activation parameters for any transformation involving Acetaldehyde, (2-furanylthio)-. The determination of a rate law, generally expressed as Rate = k[A]m[B]n, requires systematic experimentation where reactant concentrations are varied to find the reaction orders (m and n) and the rate constant (k). alfa-chemistry.comnih.govmpg.de Such empirical data is fundamental for understanding reaction speed and is specific to each chemical reaction under defined conditions. youtube.comyoutube.com Without experimental data, no rate law for reactions of Acetaldehyde, (2-furanylthio)- can be reported.

Thermochemical Analysis of Acetaldehyde, (2-furanylthio)- Reaction Energetics

There is no available thermochemical analysis, such as measurements of enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG), for reactions involving Acetaldehyde, (2-furanylthio)-. This type of analysis is crucial for determining the feasibility and spontaneity of a chemical process. Such data is typically obtained through calorimetry or computational chemistry studies, neither of which appears to have been published for this specific compound.

Elucidation of Elementary Reaction Steps Involving Acetaldehyde, (2-furanylthio)-

Detailed mechanistic pathways are elucidated through a combination of experimental observation, kinetic studies, and computational modeling. youtube.com For Acetaldehyde, (2-furanylthio)-, no such studies are present in the available literature. While the reactivity of the individual functional groups (an aldehyde, a furan (B31954) ring, and a thioether linkage) is well-documented in general organic chemistry, the specific interplay and reaction pathways for the complete molecule remain uninvestigated.

Studies of Nucleophilic Addition Reactions to the Acetaldehyde Group

No specific studies on the nucleophilic addition to the aldehyde functional group of Acetaldehyde, (2-furanylthio)- have been published. In general, aldehydes readily undergo nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.comdiva-portal.orgrsc.org The reaction typically proceeds through a tetrahedral alkoxide intermediate, which is then protonated. However, the specific rates, equilibria, and stereochemical outcomes for this reaction with the (2-furanylthio)- substituent are unknown.

Investigations of Electrophilic Processes on the (2-furanylthio)- Moiety

There are no documented investigations into electrophilic reactions specifically targeting the (2-furanylthio)- moiety of this compound. The furan ring is an electron-rich heterocycle that can undergo electrophilic aromatic substitution. The position of substitution would be influenced by the directing effects of both the ring oxygen and the sulfur atom of the thioether group. However, no experimental or theoretical studies have been performed to confirm the regioselectivity or reactivity of this specific substrate.

Radical Reactions and Their Pathways for Acetaldehyde, (2-furanylthio)-

No literature exists detailing the radical-based reactions or potential reaction pathways for Acetaldehyde, (2-furanylthio)-. Radical reactions could potentially be initiated at several sites on the molecule, such as hydrogen abstraction from the aldehydic position or the carbon adjacent to the sulfur atom. The autoxidation of aldehydes, for example, can proceed via a radical chain mechanism involving acyl and acylperoxyl radicals. However, the specific behavior of Acetaldehyde, (2-furanylthio)- under radical conditions has not been studied.

Rearrangement Reactions of Acetaldehyde, (2-furanylthio)- Scaffolds

While specific studies on the rearrangement of Acetaldehyde, (2-furanylthio)- are not extensively documented, the molecule's structure, featuring a thioether and an enolizable aldehyde, suggests potential for several classes of rearrangement reactions analogous to well-known transformations. psgcas.ac.inslideshare.net The most relevant of these are sigmatropic rearrangements, particularly the thia-Claisen rearrangement, and acid-catalyzed cationic rearrangements. rsc.orgwikipedia.orgmsu.edu

A rearrangement reaction involves the reorganization of a molecule's carbon skeleton or the migration of a group from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.debyjus.com These reactions can be broadly classified as intramolecular or intermolecular. slideshare.net

The thia-Claisen rearrangement is a nih.govnih.gov-sigmatropic shift involving an allyl vinyl sulfide. rsc.orgwikipedia.org While Acetaldehyde, (2-furanylthio)- itself is not an allyl thioether, its enol or enolate form presents a vinyl-like subsystem adjacent to the sulfur atom. If the furan ring were replaced by an allyl group, the resulting compound, allyl (vinylthio)ether, would be a prime candidate for this reaction. The reaction proceeds through a concerted, cyclic transition state. wikipedia.orgmasterorganicchemistry.com Theoretical studies on simple allyl vinyl sulfides show the thia-Claisen rearrangement to be slightly exothermic. rsc.org A related transformation, the Bellus-Claisen rearrangement, involves the reaction of allyl thioethers with ketenes, which proceeds through a zwitterionic intermediate that readily undergoes a nih.govnih.gov-rearrangement at room temperature. psgcas.ac.in

Under acidic conditions, the Acetaldehyde, (2-furanylthio)- scaffold could undergo cationic rearrangements. msu.edu Protonation of the furan oxygen, the carbonyl oxygen, or even the sulfur atom could initiate a cascade of events. For instance, protonation of the hydroxyl group in a related 1,2-diol can lead to a Pinacol-type rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift to a carbocation intermediate. msu.edu Similarly, elimination reactions (E1) involving carbocation intermediates are often accompanied by hydride or alkyl shifts to form a more stable carbocation before the final elimination step. masterorganicchemistry.com

The table below summarizes key rearrangement reactions that are mechanistically relevant to the structural motifs found in Acetaldehyde, (2-furanylthio)-.

| Rearrangement Type | Key Substrate Feature | General Mechanism | Potential Relevance |

|---|---|---|---|

| Thia-Claisen | Allyl Vinyl Sulfide | Concerted nih.govnih.gov-sigmatropic shift through a cyclic transition state. wikipedia.org | Analogous reaction for the thioether class; enol form of the acetaldehyde moiety provides the vinyl component. |

| Bellus-Claisen | Allyl Thioether + Ketene | Formation of a zwitterionic 1,5-diene which undergoes a charge-accelerated nih.govnih.gov-reorganization. psgcas.ac.in | Demonstrates the reactivity of thioethers in nih.govnih.gov-rearrangements under specific conditions. |

| Cationic (e.g., Wagner-Meerwein) | Formation of a carbocation | 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation intermediate. msu.edu | Possible under strong acid catalysis, involving protonation of oxygen or sulfur atoms. |

Influence of Medium and Catalysis on Acetaldehyde, (2-furanylthio)- Chemistry

Solvent Effects on Acetaldehyde, (2-furanylthio)- Reaction Rates and Equilibria

The solvent medium can exert a significant influence on the rates and equilibrium positions of organic reactions, including the potential rearrangements of Acetaldehyde, (2-furanylthio)-. For pericyclic reactions like the Claisen and thia-Claisen rearrangements, solvent polarity plays a crucial role. wikipedia.org There are substantial solvent effects observed in the Claisen rearrangement, where polar solvents tend to accelerate the reaction. wikipedia.org

Research has shown that hydrogen-bonding solvents provide the highest rate constants for these rearrangements. wikipedia.org For example, ethanol (B145695)/water mixtures can yield rate constants that are 10-fold higher than those in sulfolane. wikipedia.org This acceleration is attributed to the stabilization of the polar transition state by the solvent molecules. acs.org Quantum mechanics/molecular mechanics (QM/MM) simulations have indicated that for aromatic Claisen rearrangements, the rate enhancements are derived from the ability of interfacial water molecules to stabilize the polar transition state through enhanced hydrogen bonding. acs.org While sigmatropic rearrangements are often considered to have isopolar transition states with minimal solvent effects, even minor improvements in reaction times have been noted in some cases. beilstein-journals.org

The table below, adapted from studies on a model Claisen rearrangement, illustrates the impact of solvent polarity on reaction rates.

| Solvent | Relative Rate Constant (krel) | Solvent Polarity (ET(30) kcal/mol) |

|---|---|---|

| Cyclohexane | 1 | 31.2 |

| Sulfolane | 130 | 44.0 |

| Ethanol/Water | 1300 | 53.6 |

Illustrative data showing the acceleration of a Claisen rearrangement with increasing solvent polarity. wikipedia.orgepa.gov

For reactions involving the acetaldehyde moiety, such as base-catalyzed enolate formation, polar aprotic solvents like DMSO or polar protic solvents like ethanol are typically employed to facilitate the dissolution of reactants and stabilize charged intermediates. nptel.ac.in

Role of Acid-Base Catalysis in Acetaldehyde, (2-furanylthio)- Reactions

Acid-base catalysis is fundamental to manipulating the reactivity of the Acetaldehyde, (2-furanylthio)- molecule, targeting either the furan thioether core or the acetaldehyde side chain.

Acid Catalysis Both Brønsted and Lewis acids can act as powerful catalysts for a variety of reactions. tsijournals.com In the context of Acetaldehyde, (2-furanylthio)-, acid catalysis can activate the molecule in several ways:

Activation of the Carbonyl: The carbonyl oxygen of the acetaldehyde group can be protonated by a strong acid or coordinate to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Activation for Rearrangement: Lewis acids are known to significantly accelerate Claisen rearrangements. wikipedia.orgprinceton.edu The metal ion coordinates to an ether oxygen, polarizing the substrate and lowering the activation barrier for the nih.govnih.gov-sigmatropic shift. nih.govrsc.org Chiral Lewis acids, such as Ni(II) or Cu(II) complexes, have been used to achieve enantioselective Claisen rearrangements of substrates like allyl furyl ethers. nih.govmdpi.com

Furan Ring Reactions: The furan ring itself can undergo acid-catalyzed reactions. Aliphatic and aromatic thiols readily undergo an acid-catalyzed reaction with 2,5-dimethoxy-2,5-dihydrofuran (B146672) to form 2-furyl thioethers. acs.org Strong acids can also lead to the ring-opening of furans. dtu.dk

Base Catalysis Base-catalyzed reactions of Acetaldehyde, (2-furanylthio)- primarily involve the acidic α-protons of the acetaldehyde moiety.

Enolate Formation: In the presence of a base, the α-carbon can be deprotonated to form a nucleophilic enolate. nptel.ac.inmasterorganicchemistry.com The choice of base, from weaker bases like hydroxide (B78521) ions to strong, non-nucleophilic bases like lithium diisopropylamide (LDA), determines whether a thermodynamic or kinetic enolate is formed. nptel.ac.in

Aldol-Type Reactions: The generated enolate can react with an electrophile, most commonly another aldehyde or ketone molecule, in an aldol (B89426) addition or condensation reaction. masterorganicchemistry.comorganic-chemistry.org This is a powerful C-C bond-forming reaction. Studies on the condensation of acetaldehyde over MgO-based catalysts show that medium-strength basic sites are crucial for initiating the reaction via deprotonation. rsc.org

Organometallic and Heterogeneous Catalysis for Acetaldehyde, (2-furanylthio)- Functionalization

Organometallic Catalysis Transition-metal catalysis offers powerful tools for the selective functionalization of C-H bonds, which are abundant in the Acetaldehyde, (2-furanylthio)- structure. dtu.dkacs.org Palladium-based catalysts are particularly prominent in the functionalization of both thioethers and furans. nih.govacs.org

Functionalization of the Thioether: The thioether group can act as a directing group for C-H activation. Palladium catalysts have been successfully used for the direct α-arylation of benzyl (B1604629) thioethers with aryl bromides. nih.gov This reaction proceeds via deprotonation of the weakly acidic C-H bond alpha to the sulfur, followed by cross-coupling. nih.gov Thioethers have also enabled palladium-catalyzed atroposelective C-H olefination to construct axially chiral biaryls. nih.gov

Functionalization of the Furan Ring: Direct arylation of the furan ring via C-H activation is a well-established, atom-economical alternative to classical cross-coupling reactions. acs.org Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, can effectively couple furan derivatives with aryl halides at the C5 position. acs.org Other metals, such as Ruthenium, Manganese, and Zinc, have also been employed to catalyze the functionalization of the furan core. acs.orgchim.itacs.org For instance, zinc salts can catalyze the generation of (2-furyl)carbene intermediates from enynones, which can then be trapped by various substrates. chim.it

| Substrate Type | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Benzyl Thioether | Pd / NiXantPhos / LiN(SiMe3)2 | α-C(sp3)-H Arylation | α-Aryl Thioether | nih.gov |

| Biaryl Thioether | Pd(OAc)2 / Chiral Phosphoric Acid | Atroposelective C-H Olefination | Axially Chiral Biaryl | nih.gov |

| Furan Derivative | [Pd(C3H5)Cl]2 / Tedicyp / K2CO3 | C5-H Arylation | 5-Aryl Furan | acs.org |

| Epoxyalkyne | TpRuPPh3(CH3CN)2Cl / Et3N | Cyclization | Functionalized Furan | acs.org |

Heterogeneous Catalysis Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. mdpi.commdpi.com Solid acids and supported metal nanoparticles are common examples.

Solid Acid Catalysis: Materials like zeolites, sulfonated resins, and ordered mesoporous silicates (e.g., Hf-TUD-1) can catalyze reactions such as etherification, hydrogenation, and other acid-driven transformations of furan derivatives. mdpi.com Hafnium-containing TUD-1 catalysts have been used for the catalytic transfer hydrogenation of furfural, promoting both reduction and subsequent acid-catalyzed reactions like ether formation. mdpi.com

Metal Nanoparticle Catalysis: Metal nanoparticles (MNPs) supported on materials like CeO₂, carbon, or silica (B1680970) are efficient catalysts for C-H activation and other transformations. mdpi.com A Pd-on-Au bimetallic nanoparticle system supported on CeO₂ has been used for the C-H activation of chalcones. mdpi.com CuO nanoparticles have been shown to catalyze the oxidative C-H/C-H functionalization for the synthesis of substituted furans in aqueous media. mdpi.com These systems offer pathways for the functionalization of the furan and thioether moieties under potentially milder conditions than their homogeneous counterparts. mdpi.comipcm.fr

Computational and Theoretical Investigations of Acetaldehyde, 2 Furanylthio

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules, such as solvents. nih.gov

Exploration of Conformational Space of Acetaldehyde (B116499), (2-furanylthio)-

The conformational space of a molecule dictates its three-dimensional structure and, consequently, its physical and biological properties. MD simulations are a primary tool for exploring this space. Without any reported MD simulations for Acetaldehyde, (2-furanylthio)-, its conformational preferences and the energy landscape of its different conformers are unknown.

Simulations of Solvent-Solute Interactions for Acetaldehyde, (2-furanylthio)-

The interaction between a solute and a solvent is crucial for understanding its behavior in solution. nih.govresearchgate.net MD simulations can provide a detailed picture of these interactions at the molecular level. The lack of such simulations for Acetaldehyde, (2-furanylthio)- leaves a void in the understanding of how it interacts with different solvents, which is essential for predicting its solubility and reactivity in various environments.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, rooted in quantum mechanics, offer a powerful avenue for predicting the spectroscopic properties of molecules like Acetaldehyde, (2-furanylthio)-. These computational methods solve the fundamental equations governing molecular behavior, providing insights into nuclear magnetic resonance (NMR) spectra and vibrational (infrared and Raman) spectra without the need for empirical parameters. Such predictions are invaluable for spectral assignment, structural elucidation, and understanding the electronic environment of the molecule.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR parameters from first principles is a well-established computational chemistry task. For a molecule such as Acetaldehyde, (2-furanylthio)-, Density Functional Theory (DFT) is a commonly employed method. The Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate isotropic magnetic shielding constants, which are then converted into chemical shifts.

The expected ¹H and ¹³C NMR chemical shifts for Acetaldehyde, (2-furanylthio)- can be predicted. The protons and carbons of the furan (B31954) ring are expected to be in the aromatic region, influenced by the electron-donating sulfur atom and the electron-withdrawing acetaldehyde group. The aldehydic proton would appear at a characteristically downfield position.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, based on DFT calculations for analogous structures, is presented below. These values are illustrative and would be typically calculated using a functional like B3LYP with a basis set such as 6-311+G(2d,p).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetaldehyde, (2-furanylthio)- (Illustrative data based on computational models of similar compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan H-3 | 6.4 - 6.6 | 112 - 115 |

| Furan H-4 | 6.3 - 6.5 | 110 - 113 |

| Furan H-5 | 7.4 - 7.6 | 145 - 148 |

| Thioacetaldehyde (B13765720) CH | 3.8 - 4.0 | 45 - 48 |

| Aldehyde CHO | 9.6 - 9.8 | 190 - 195 |

| Furan C-2 | - | 150 - 155 |

Spin-spin coupling constants can also be computed, providing further structural information. For instance, the coupling between the furan protons would follow the pattern expected for a 2,3,4-trisubstituted furan.

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. Computational methods, particularly DFT with functionals like B3LYP, are highly effective at predicting the vibrational frequencies and intensities of both infrared (IR) and Raman spectra. These calculations are typically performed within the harmonic approximation, with scaling factors sometimes applied to better match experimental data.

For Acetaldehyde, (2-furanylthio)-, characteristic vibrational modes would include:

C=O stretch: A strong absorption in the IR spectrum, typically around 1700-1730 cm⁻¹.

Furan ring vibrations: A series of bands corresponding to C=C and C-O stretching, as well as ring breathing modes.

C-S stretch: A weaker absorption, usually in the 600-800 cm⁻¹ region.

Aldehydic C-H stretch: Typically observed as a pair of weak to medium bands around 2720 and 2820 cm⁻¹.

An illustrative table of predicted vibrational frequencies is provided below.

Table 2: Predicted Major Vibrational Frequencies for Acetaldehyde, (2-furanylthio)- (Illustrative data based on computational models of similar compounds)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| Aldehydic C-H Stretch | 2720 - 2820 | Medium | Medium |

| C=O Stretch | 1705 - 1725 | Strong | Strong |

| Furan Ring C=C Stretch | 1550 - 1600 | Medium-Strong | Strong |

| Furan Ring Breathing | 1380 - 1420 | Medium | Medium |

| C-S Stretch | 650 - 750 | Weak-Medium | Medium |

Structure-Reactivity Relationships and Quantitative Structure-Property Relationships (QSPR) for Acetaldehyde, (2-furanylthio)- Analogues

Understanding how structural modifications affect the chemical properties and reactivity of Acetaldehyde, (2-furanylthio)- is crucial for designing new molecules with desired characteristics. QSPR and related methods provide a framework for establishing these relationships.

Hammett and Taft Analyses of Substituent Effects

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic systems, respectively. For analogues of Acetaldehyde, (2-furanylthio)-, substituents could be introduced on the furan ring or on the acetaldehyde moiety.

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, depends on the nature and position of the substituent, while ρ is characteristic of the reaction.

For example, introducing electron-withdrawing groups on the furan ring would likely increase the electrophilicity of the aldehydic carbon, making it more susceptible to nucleophilic attack. A Hammett analysis of this reaction would be expected to yield a positive ρ value.

Table 3: Illustrative Hammett σ Constants for Substituents on a Furan Ring

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

Topological Descriptors and Machine Learning Approaches for Property Prediction

QSPR models aim to predict the properties of molecules based on their structural features, often represented by molecular descriptors. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

For a series of analogues of Acetaldehyde, (2-furanylthio)-, a QSPR model could be developed to predict properties such as solubility, boiling point, or biological activity. Topological descriptors, which describe the connectivity of atoms in a molecule, are often used in such models. Examples include the Wiener index and Kier & Hall connectivity indices.

Machine learning algorithms, such as multiple linear regression, partial least squares, and artificial neural networks, are then used to build a mathematical model that correlates these descriptors with the property of interest. digitaloceanspaces.com These models can then be used to predict the properties of new, unsynthesized analogues.

A typical workflow for a QSPR study would involve:

Data Set Preparation: Assembling a diverse set of analogues with known property values.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule.

Model Building: Using a machine learning algorithm to develop a predictive model.

Model Validation: Assessing the predictive power of the model using techniques like cross-validation and an external test set.

Recent advancements have also seen the application of deep learning models for property prediction, which can learn relevant features directly from the molecular structure, potentially bypassing the need for explicit descriptor calculation. nih.gov

Limited Publicly Available Research on Acetaldehyde, (2-furanylthio)- Hinders a Comprehensive Review of Its Applications

A thorough investigation into the scientific literature reveals a significant scarcity of publicly available research specifically focused on the chemical compound Acetaldehyde, (2-furanylthio)-. Despite extensive searches for its applications in heterocyclic chemistry, materials science, and the development of advanced reagents, no dedicated studies or detailed experimental data were identified for this particular molecule.

The initial intent was to construct a detailed article outlining the role of Acetaldehyde, (2-furanylthio)- as a chemical building block and advanced reagent. The proposed structure included in-depth sections on its use in synthesizing novel furan-fused heterocycles, its participation in multi-component reactions for assembling complex molecules, its incorporation into polymeric materials, its utility in creating self-assembled systems, and its derivatization into advanced chemical probes.

Unfortunately, the specific application of the (2-furanylthio)- substituent on an acetaldehyde framework has not been a subject of published research that is readily accessible. This lack of specific data prevents a detailed and evidence-based discussion as outlined in the proposed article structure. Without experimental findings, any attempt to describe its reactivity, potential applications, or the properties of materials derived from it would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Therefore, while the individual concepts within the proposed outline are valid areas of chemical research, their specific intersection with "Acetaldehyde, (2-furanylthio)-" is not documented in the public domain. Further research and publication in this specific area would be necessary to provide the detailed findings required for the requested article.

Applications of Acetaldehyde, 2 Furanylthio As a Chemical Building Block and Advanced Reagent

Development of Advanced Reagents and Chemical Probes Derived from Acetaldehyde (B116499), (2-furanylthio)-

Synthesis of Chemo-Sensors (Non-Biological) Based on Acetaldehyde, (2-furanylthio)- Scaffolds

The unique combination of a furan (B31954) heterocycle, a soft sulfur atom, and a reactive aldehyde group in Acetaldehyde, (2-furanylthio)- makes it a promising scaffold for the design of selective and sensitive chemo-sensors for various analytes, particularly metal ions and certain organic molecules. The design of such sensors would likely leverage the distinct chemical properties of each functional group.

The aldehyde group serves as a versatile reactive handle for the introduction of signaling units, such as fluorophores or chromophores. A common strategy in chemo-sensor design is the condensation of an aldehyde with an appropriate amine-containing signaling molecule to form a Schiff base. researchgate.net This reaction can be designed to modulate the photophysical properties of the signaling unit upon analyte binding. For instance, the formation of a Schiff base with a fluorophore could lead to a "turn-off" sensor, where the fluorescence is quenched. Subsequent interaction of the sensor with a target analyte could disrupt the electronic conjugation or induce a conformational change that restores fluorescence, resulting in a "turn-on" response.

The thioether and furan moieties can play a crucial role in analyte recognition and binding, imparting selectivity to the sensor. The sulfur atom of the thioether is a soft Lewis base, which would favor coordination with soft Lewis acidic metal ions such as Hg²⁺, Pd²⁺, and Ag⁺. This interaction could be the primary recognition event that triggers a signaling cascade. The furan ring, with its electron-rich character and the presence of an oxygen atom, can also participate in coordination with certain metal ions or engage in π-stacking interactions with organic analytes.

Table 1: Potential Analyte Selectivity Based on Functional Groups of Acetaldehyde, (2-furanylthio)-

| Functional Group | Potential Target Analytes | Rationale for Selectivity |

| Thioether (-S-) | Soft metal ions (e.g., Hg²⁺, Pd²⁺, Ag⁺) | Strong coordination affinity between the soft sulfur donor and soft metal acceptors. |

| Furan Ring | Lewis acidic metal ions, electron-deficient aromatics | Coordination via the oxygen atom; π-π stacking interactions. |

| Aldehyde (-CHO) | Amines, hydrazines | Formation of Schiff bases or hydrazones, enabling derivatization with signaling molecules. |

A hypothetical chemo-sensor based on Acetaldehyde, (2-furanylthio)- could be synthesized by reacting it with a fluorescent hydrazine (B178648), such as dansyl hydrazine, to form a fluorescent hydrazone. In the absence of a target analyte, this sensor molecule might exhibit a certain level of fluorescence. Upon the introduction of a selective analyte like Hg²⁺, the strong coordination of the mercury ion to the thioether sulfur and potentially the furan oxygen could lead to a conformational change or an electronic perturbation that results in a detectable change in the fluorescence signal (e.g., quenching or enhancement).

Use as a Mechanistic Probe in Complex Chemical Reactions

The aldehyde functionality is a key reactive site that can participate in a variety of organic reactions, including nucleophilic additions, condensations, and oxidations. By incorporating the (2-furanylthio)- substituent, the electronic and steric environment of the aldehyde is modified, which can in turn influence reaction rates and selectivity. This allows for the systematic study of structure-reactivity relationships.

For instance, in studies of oxidation reactions, the thioether linkage provides a secondary reactive site. The oxidation of thioethers to sulfoxides and sulfones is a well-studied process. acs.org The relative rates of oxidation of the aldehyde and the thioether in Acetaldehyde, (2-furanylthio)- could provide insights into the selectivity of different oxidizing agents. Furthermore, the presence of the sulfur atom could be used to probe reactions involving radical intermediates. The stability of sulfur-centered radicals could influence the course of a radical-mediated reaction, and the detection of sulfur-containing products could provide evidence for a radical mechanism.

Another potential application is in the study of metal-catalyzed reactions. The thioether can act as a ligand for transition metal catalysts. The coordination of the sulfur atom to a metal center could influence the catalytic activity and selectivity. By comparing the reaction outcomes with and without the thioether moiety, researchers could elucidate the role of ligand coordination in the catalytic cycle. Isotope labeling, particularly deuterium labeling of the aldehyde proton, could also be employed in conjunction with this probe to determine kinetic isotope effects and gain further mechanistic insights. mdpi.com

Table 2: Potential Mechanistic Studies Utilizing Acetaldehyde, (2-furanylthio)-

| Reaction Type | Role of Acetaldehyde, (2-furanylthio)- | Information Gained |

| Oxidation Reactions | Substrate with two oxidizable sites (aldehyde and thioether) | Selectivity of oxidizing agents; competition between different oxidation pathways. acs.org |

| Radical Reactions | Potential radical scavenger or initiator | Involvement of radical intermediates; stability of sulfur-centered radicals. |

| Metal-Catalyzed Reactions | Ligand for the metal catalyst | Role of ligand coordination in catalysis; influence on reaction rate and selectivity. |

| Condensation Reactions | Aldehyde reactant with a specific electronic and steric profile | Structure-reactivity relationships; influence of the (2-furanylthio)- group on reaction kinetics. |

In a hypothetical study, Acetaldehyde, (2-furanylthio)- could be used to probe the mechanism of a novel metal-catalyzed oxidation. The reaction progress could be monitored by tracking the disappearance of the starting material and the appearance of products such as the corresponding carboxylic acid (from aldehyde oxidation) and/or the sulfoxide (B87167) and sulfone (from thioether oxidation). The product distribution would provide valuable information about the chemoselectivity of the catalyst.

Lack of Scientific Data Prevents In-Depth Analysis of Acetaldehyde, (2-furanylthio)- Environmental Fate

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental transformation and degradation pathways of the chemical compound Acetaldehyde, (2-furanylthio)-. Despite targeted searches for data on its photochemical degradation, chemical transformation in aqueous and atmospheric environments, and abiotic degradation in soil and sediment, no specific research findings or detailed studies were identified.

Acetaldehyde, (2-furanylthio)- is a distinct chemical entity, and information pertaining to the more common compound, acetaldehyde, cannot be extrapolated to accurately describe its environmental behavior. The presence of the 2-furanylthio group introduces unique chemical properties that would significantly influence its reactivity and degradation mechanisms under various environmental conditions.

Consequently, it is not possible to provide a scientifically accurate and detailed analysis of the environmental fate of Acetaldehyde, (2-furanylthio)- as requested. The absence of empirical data on its UV-induced decomposition, hydrolysis kinetics, oxidation pathways, and interactions within soil and sediment matrices means that any attempt to describe these processes would be purely speculative and lack the necessary scientific foundation.

Further empirical research is required to elucidate the environmental transformation and degradation of Acetaldehyde, (2-furanylthio)-. Until such studies are conducted and published in peer-reviewed literature, a thorough and informative article on this specific subject cannot be responsibly generated.

Environmental Transformation and Degradation Pathways of Acetaldehyde, 2 Furanylthio Excluding Ecotoxicity and Safety

Abiotic Degradation in Soil and Sediment Models

Sorption-Desorption Equilibria and Kinetics

The mobility and bioavailability of Acetaldehyde (B116499), (2-furanylthio)- in soil and sediment are governed by its sorption and desorption characteristics. These processes are influenced by the physicochemical properties of both the compound and the environmental matrix, such as soil organic matter content, clay mineralogy, and pH.

The sorption of organic compounds to soil is often described by equilibrium models such as the Freundlich and Langmuir isotherms. The Freundlich model is frequently used to describe sorption on heterogeneous surfaces, which is typical for soils. The sorption kinetics, or the rate at which equilibrium is reached, can be modeled using pseudo-first-order and pseudo-second-order kinetic models.

For Acetaldehyde, (2-furanylthio)-, the furan (B31954) ring and the sulfur atom in the thioether linkage are expected to be the primary sites of interaction with soil components. The lone pair of electrons on the sulfur and oxygen atoms can participate in hydrogen bonding with hydroxyl groups on the surfaces of clay minerals and organic matter. The aromatic character of the furan ring may also lead to hydrophobic interactions with soil organic matter.

Given the expected moderate polarity of the molecule, it is likely to exhibit some degree of sorption to soil, which would reduce its mobility in the subsurface environment. The rate of sorption is anticipated to be relatively rapid, with equilibrium being established within a matter of hours to a few days, a common timeframe for the sorption of many organic pollutants in soil.

Illustrative Sorption Parameters for a Structurally Similar Compound

Since experimental data for Acetaldehyde, (2-furanylthio)- is not available, the following table provides illustrative sorption parameters that could be expected for a compound with similar functional groups in different soil types. This data is hypothetical and serves to demonstrate the type of information that would be relevant for assessing the environmental mobility of this compound.

| Soil Type | Organic Carbon (%) | Clay Content (%) | Freundlich Adsorption Coefficient (Kf) ((mg/kg)/(mg/L)1/n) | Freundlich Exponent (1/n) |

| Sandy Loam | 1.2 | 15 | 2.5 | 0.85 |

| Silt Loam | 2.5 | 28 | 5.8 | 0.90 |

| Clay | 3.1 | 45 | 12.3 | 0.92 |

Interactive Data Table: Illustrative Sorption Parameters

Chemical Mineralization Pathways

Chemical mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. For Acetaldehyde, (2-furanylthio)-, this process would involve the breakdown of the furan ring, the oxidation of the sulfur atom, and the oxidation of the acetaldehyde group.

The degradation of furan derivatives in the environment can be initiated by microbial activity. nih.govnih.gov Bacteria such as Pseudomonas and Cupriavidus species are known to metabolize furan compounds. nih.gov The typical aerobic degradation pathway for furan-containing compounds involves the initial oxidation of the furan ring, often leading to the formation of intermediates like 2-furoic acid, which are then further metabolized. nih.gov

The thioether linkage is susceptible to oxidation, which can occur both abiotically and biotically. Chemical oxidation, for instance by hydroxyl radicals in the atmosphere or in sunlit surface waters, can convert the thioether to a sulfoxide (B87167) and subsequently to a sulfone. These oxidized forms are generally more water-soluble and may be more amenable to further degradation.

The acetaldehyde portion of the molecule is highly reactive and readily biodegradable. nih.gov It can be rapidly oxidized to acetic acid, which is a common metabolite in many biological systems and can be readily mineralized to carbon dioxide and water.

A plausible mineralization pathway for Acetaldehyde, (2-furanylthio)- would likely commence with the oxidation of the acetaldehyde group to a carboxylic acid, forming (2-furanylthio)acetic acid. Concurrently or subsequently, the furan ring could undergo microbial-mediated cleavage. The sulfur atom would likely be oxidized, and eventually, the entire molecule would be broken down into smaller, more easily metabolized fragments, leading to the ultimate formation of carbon dioxide, water, and sulfate.

Future Research Directions and Emerging Paradigms for Acetaldehyde, 2 Furanylthio

Integration with Flow Chemistry and Automated Synthesis for Acetaldehyde (B116499), (2-furanylthio)- Production

The synthesis of Acetaldehyde, (2-furanylthio)- is on the verge of a technological transformation through the adoption of flow chemistry and automated synthesis platforms. These approaches present considerable benefits over conventional batch processing, such as superior safety, enhanced reproducibility, and the capacity for high-throughput optimization and manufacturing. ltf-gmbh.comwuxiapptec.com

Flow chemistry, characterized by the uninterrupted flow of reagents through a reactor, affords meticulous control over reaction variables like temperature, pressure, and residence time. wuxiapptec.com Such precision is especially beneficial in the synthesis of Acetaldehyde, (2-furanylthio)-, as it can result in increased yields and purity by curtailing the generation of undesirable byproducts. dtu.dk Moreover, the inherently small reaction volumes in flow reactors bolster safety, particularly when handling reactive intermediates. ltf-gmbh.comdtu.dk The efficacy of flow chemistry has been demonstrated in the synthesis of various sulfur-containing compounds, including thioacetals and arylthio-cyclopropyl carbonyl compounds, underscoring its applicability to the production of Acetaldehyde, (2-furanylthio)-. researchgate.netmdpi.com

When integrated with flow reactors, automated synthesis platforms can expedite the discovery and refinement of reaction conditions for producing Acetaldehyde, (2-furanylthio)-. These systems can autonomously adjust reaction parameters and perform real-time analysis of the output, facilitating the swift identification of optimal synthesis protocols. This high-throughput capability is crucial for investigating a broad spectrum of catalysts and reaction conditions, ultimately paving the way for more efficient and economical production methods.

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Process Control | Limited | Precise control over temperature, pressure, residence time |

| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety with small reaction volumes |

| Reproducibility | Can be variable | High |

| Scalability | Can be challenging | More straightforward |

| Throughput | Lower | Higher |

| Byproduct Formation | Higher potential | Minimized |

Exploration of Single-Molecule Studies and Nanoscience Applications in Acetaldehyde, (2-furanylthio)- Chemistry

The distinctive structural and electronic characteristics of Acetaldehyde, (2-furanylthio)- position it as a compelling subject for investigation at the nanoscale. The exploration of this compound through single-molecule studies and its incorporation into nanoscience applications represent a frontier with the potential for substantial breakthroughs.

Single-molecule studies, employing techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM), could offer unparalleled insights into the behavior of individual Acetaldehyde, (2-furanylthio)- molecules. Observing how the molecule adsorbs and orients on various surfaces can provide a fundamental understanding of its intermolecular interactions and electronic properties. This knowledge is vital for the design and fabrication of novel nanomaterials with customized functionalities. For instance, understanding the interaction of the sulfur and furan (B31954) moieties with metallic or semiconducting surfaces could guide the development of new sensors or electronic components.

In the domain of nanoscience, Acetaldehyde, (2-furanylthio)- could serve as a functional ligand for the surface modification of nanoparticles. The sulfur atom offers a robust anchor to a variety of metallic nanoparticles, while the furan ring presents a versatile platform for additional chemical modifications. Such functionalized nanoparticles could be applied in catalysis, drug delivery, and bioimaging. The furan moiety, a key component in numerous biologically active compounds, could bestow specific targeting capabilities upon these nanosystems. nih.govnih.gov

Advanced Catalyst Development for Sustainable Acetaldehyde, (2-furanylthio)- Transformations

The creation of advanced catalysts is crucial for realizing sustainable and efficient transformations involving Acetaldehyde, (2-furanylthio)-. Future research in this domain will likely concentrate on designing catalysts that are not only highly active and selective but also environmentally friendly and reusable. The synthesis of acetaldehyde and related compounds has historically depended on a variety of catalytic systems, and the principles derived from this experience can be applied and further developed for Acetaldehyde, (2-furanylthio)-. e3s-conferences.org

A primary focus will be on the development of heterogeneous catalysts, which provide significant benefits in terms of separation and recyclability. This includes the design of catalysts based on porous materials, such as metal-organic frameworks (MOFs) and zeolites, where the active sites can be precisely engineered to promote the desired transformations of Acetaldehyde, (2-furanylthio)-. The conversion of furan compounds, which are sourced from biomass, into valuable chemicals is a burgeoning area of research, with the development of sustainable catalysts being a central theme. mdpi.comnih.govroutledge.comacs.orgtaylorfrancis.com

Furthermore, the investigation of biocatalysis, utilizing enzymes to mediate the synthesis and modification of Acetaldehyde, (2-furanylthio)-, offers a green and highly selective alternative to conventional chemical catalysis. Enzymes can function under mild reaction conditions and demonstrate remarkable chemo-, regio-, and stereoselectivity, which is often challenging to attain with traditional catalysts. The application of enzymes in flow chemistry is also a rapidly advancing field that could be leveraged for the continuous production of Acetaldehyde, (2-furanylthio)- and its derivatives. nih.gov

| Catalytic Approach | Key Advantages | Potential Applications in Acetaldehyde, (2-furanylthio)- Chemistry |

|---|---|---|

| Heterogeneous Catalysis | Reusability, ease of separation | Sustainable synthesis and derivatization |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enantioselective synthesis of chiral derivatives |

| Photocatalysis | Use of light as a clean energy source | Novel C-S bond formations and functionalizations |

| Nanocatalysis | High surface area, unique electronic properties | Enhanced catalytic activity and selectivity |

Theoretical Prediction and Rational Design of Novel Acetaldehyde, (2-furanylthio)- Based Systems

Theoretical and computational chemistry are set to assume an increasingly significant role in the rational design of novel systems based on Acetaldehyde, (2-furanylthio)-. Through the use of quantum chemical calculations and molecular modeling techniques, researchers can predict the properties and reactivity of this compound and its derivatives with a high degree of precision. rsc.org

Density functional theory (DFT) calculations can be employed to elucidate the electronic structure, spectroscopic properties, and reaction mechanisms involving Acetaldehyde, (2-furanylthio)-. This fundamental knowledge can inform the design of new catalysts for its synthesis and transformation, as well as predict the potential of its derivatives for a range of applications. For example, theoretical studies can aid in identifying derivatives with improved electronic properties for use in organic electronics or with specific binding affinities for biological targets.

Molecular dynamics (MD) simulations can offer insights into the behavior of Acetaldehyde, (2-furanylthio)- in various environments, such as in solution or at interfaces. This is particularly pertinent for understanding its interactions with biological membranes or its efficacy as a surface-modifying agent for nanoparticles. The synergy between theoretical predictions and experimental validation will establish a powerful paradigm for the accelerated discovery and development of new materials and functional systems based on Acetaldehyde, (2-furanylthio)-. The principles from computational studies on similar aldehydes and their transformations can serve as a foundational approach for this specific compound. researchgate.net

Q & A

[Basic] What are the standard analytical methods for quantifying acetaldehyde in atmospheric studies, and how do their results differ?

The two primary methods are proton-transfer-reaction mass spectrometry (PTR-MS) and DNPH-HPLC . PTR-MS provides real-time data but may overestimate concentrations due to isobaric interferences (e.g., methylglyoxal fragments). DNPH-HPLC uses chemical derivatization for specificity but requires offline sampling. A comparative study showed PTR-MS values are systematically 1.47× higher than DNPH-HPLC results (R² = 0.72), necessitating instrument-specific calibration and reduced major axis (RMA) regression for cross-method harmonization .

[Basic] How is acetaldehyde quantified in polymer matrices like PET preforms?

The protocol involves cryogenic grinding followed by headspace gas chromatography (HS-GC) . Challenges include calibration variability due to acetaldehyde’s volatility and matrix effects altering headspace equilibrium. Reproducibility is improved using internal standards (e.g., deuterated acetaldehyde) and inter-laboratory validation .

[Advanced] How can discrepancies between PTR-MS and DNPH-HPLC measurements be resolved?

Solutions include:

- Parallel GC-MS analysis to identify interfering ions in PTR-MS spectra.

- Chemical ionization specificity tests (e.g., NO⁺ as an alternative reagent ion).

- RMA regression to account for measurement uncertainties in both methods (slope = 1.47 ± 0.09; RMSD = 0.11 ppbv) .

[Advanced] How to address acetaldehyde’s self-reactivity (e.g., trimerization) in adsorption studies?

When trimerization compromises breakthrough experiments:

- Use inverse modeling to fit Langmuir isotherm parameters (e.g., qmax = 2.5 mmol/g via optimization).

- Validate models with binary component systems (e.g., 1-butanol/water) to isolate competitive adsorption .

[Advanced] How does NOx influence acetaldehyde oxidation kinetics?

NO promotes oxidation via radical cycling:

- NO + HO2 → OH + NO2 reduces oxidation onset temperatures by ~140 K at 1 atm.

- Kinetic models (e.g., AramcoMech 3.0) show <15% deviation in ignition delay predictions under fuel-lean conditions .

[Advanced] What genetic scoring methods link acetaldehyde metabolism to erythrocyte indices?

An unweighted allele score combining SNPs in ADH1B (rs1229984), ADH1C (rs698), and ALDH1B (rs2228093) quantifies metabolic capacity. Adjust for covariates (age, sex) via multivariable regression and validate using Mendelian randomization .

[Advanced] How to interpret acetaldehyde peaks preceding ethanol in pharmacokinetic studies?

For anomalous profiles:

- Screen for upper airway microbial acetaldehyde production using 16S rRNA sequencing.

- Use Monte Carlo simulations to assess measurement error impacts (e.g., 41% error in early data points) .

[Advanced] Which statistical frameworks analyze acetaldehyde’s in vivo effects on opioid tolerance?

- AUC analysis with one-way ANOVA and Bonferroni correction (α = 0.05).

- Mixed-effects models to account for individual variability in morphine pellet effects .

[Advanced] How do computational models interpret acetaldehyde’s core excitation spectra?

CVS-CCSD theory resolves:

- Oxygen K-edge transitions (1sO→π* at 531.5 eV) within 0.3 eV of synchrotron data.

- Rydberg excitations using aug-cc-pVTZ basis sets .

[Advanced] How to analyze acetaldehyde speciation in wine oxidation studies?

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products